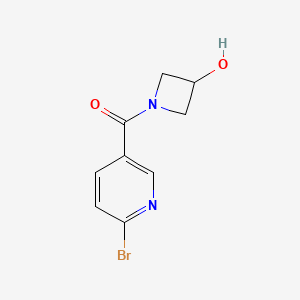
(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and a methanone group attached to an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position of the pyridine ring.
Formation of Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 3-hydroxypropylamine.
Coupling Reaction: The brominated pyridine and the azetidine derivative are coupled using a suitable coupling agent like a palladium catalyst under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
(6-Chloro-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone: Similar structure with a chlorine atom instead of bromine.
(6-Fluoro-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone: Similar structure with a fluorine atom instead of bromine.
(6-Iodo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone imparts unique reactivity and binding properties compared to its halogen-substituted analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it distinct in its applications.
属性
分子式 |
C9H9BrN2O2 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC 名称 |
(6-bromopyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C9H9BrN2O2/c10-8-2-1-6(3-11-8)9(14)12-4-7(13)5-12/h1-3,7,13H,4-5H2 |
InChI 键 |
YLOJKZPNXRKMLQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13705472.png)


![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)


![2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B13705490.png)






